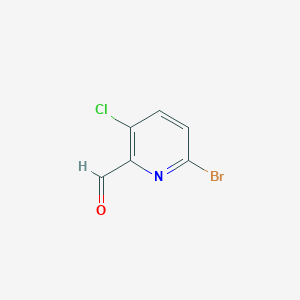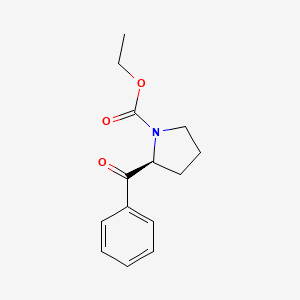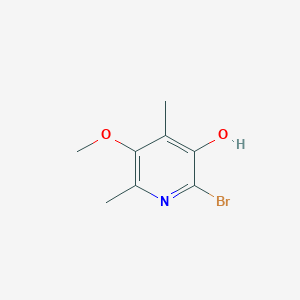![molecular formula C13H15N B3210154 2-Isopropyl-[1]naphthylamine CAS No. 106213-85-8](/img/structure/B3210154.png)
2-Isopropyl-[1]naphthylamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-1naphthylamine consists of a naphthalene ring with an amino group (NH₂) attached at the β-position. The isopropyl group (CH(CH₃)₂) is also linked to the naphthalene ring. This arrangement contributes to its chemical properties and reactivity.
Chemical Reactions Analysis
2-Isopropyl-1naphthylamine can participate in various chemical reactions due to its aromatic nature and amino group. These reactions may involve substitution, oxidation, or other transformations. Again, detailed reaction mechanisms would require specific studies from scientific literature.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Electropolymerization and Electrochemical Properties
Research on the electrooxidation of 1-naphthylamine, a compound structurally similar to 2-Isopropyl-[1]naphthylamine, has shown that it forms a film on electrode surfaces during electropolymerization. This film, proposed to have a polymer structure through C-N coupling, displays electrochemical behavior that is influenced by the concentration of 1-naphthylamine and pH levels (Arévalo et al., 1990). Such insights could be relevant for the electrochemical applications of 2-Isopropyl-[1]naphthylamine.
Conformational Studies and Rotational Barriers
The rotational ground state and barriers of isomeric naphthylamines, including structures similar to 2-Isopropyl-[1]naphthylamine, have been studied. Low-temperature NMR spectra indicate differences in the ground state conformations and rotational barriers between the isomers, which can be crucial in understanding the physical properties of 2-Isopropyl-[1]naphthylamine (Casarini et al., 1984).
Adsorption Properties
Studies on the adsorption of naphthalene derivatives, including naphthylamines, on macroporous polymeric adsorbents provide insights into the adsorption capacities and the influence of the chemical properties of these compounds. The equilibrium data fitted to Freundlich-type isotherms suggest that the adsorption capacity is influenced by factors like surface area, chemical properties, and the polarity of the adsorbents (Zhaoyi et al., 1997). This knowledge could be applied to the understanding of 2-Isopropyl-[1]naphthylamine's adsorption behavior.
Mécanisme D'action
The carcinogenicity of 2-Isopropyl-1naphthylamine is well-established. It is known to cause cancer, particularly urinary bladder cancer. Mechanistically, its metabolism plays a crucial role. When metabolized, arylamines like 2-Isopropyl-1naphthylamine can form reactive metabolites. These metabolites can bind to DNA, leading to genetic damage and ultimately contributing to carcinogenesis. The formation of DNA adducts in bladder and liver cells has been observed in exposed animals .
Safety and Hazards
- Carcinogenicity : 2-Isopropyl-1naphthylamine is a known human carcinogen, primarily associated with urinary bladder cancer.
Propriétés
IUPAC Name |
2-propan-2-ylnaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMDRIODOLGRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293567 | |
| Record name | 2-(1-Methylethyl)-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-[1]naphthylamine | |
CAS RN |
106213-85-8 | |
| Record name | 2-(1-Methylethyl)-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106213-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethyl)-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B3210128.png)
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester](/img/structure/B3210144.png)

![2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B3210167.png)
![1-[(2-Aminophenyl)methyl]imidazolidin-2-one](/img/structure/B3210171.png)

